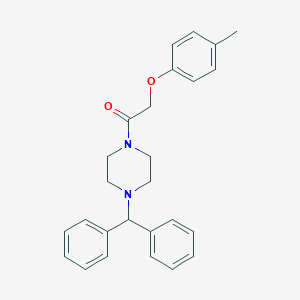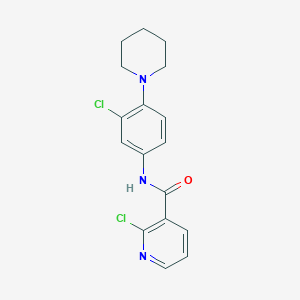![molecular formula C22H25NO2 B252699 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine](/img/structure/B252699.png)
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine, also known as MNMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MNMA belongs to the family of phenethylamines and is structurally similar to other psychoactive substances such as amphetamines and MDMA. However, MNMA has unique properties that make it a promising candidate for further investigation.
作用機序
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine works by binding to the serotonin and dopamine transporters in the brain, which increases the levels of these neurotransmitters. This leads to an increase in the activity of certain brain regions that are involved in regulating mood and emotions. The exact mechanism of action of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain.
Biochemical and Physiological Effects
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine has been shown to have several biochemical and physiological effects in animal studies. These include an increase in locomotor activity, anxiolytic effects, and an increase in the levels of serotonin and dopamine in the brain. 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine has also been shown to have neuroprotective properties, which may make it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine for lab experiments is its high potency and selectivity for the serotonin and dopamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is also a psychoactive substance and must be handled with care to avoid potential health risks. Additionally, the synthesis of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several potential future directions for research on 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine. One area of interest is the development of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine-based drugs for the treatment of depression and anxiety disorders. Another area of research is the investigation of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine's potential as a neuroprotective agent for the treatment of neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine and its effects on various neurotransmitter systems in the brain. Overall, 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is a promising compound that has the potential to contribute to the development of new treatments for a variety of neurological and psychiatric disorders.
合成法
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is synthesized through a multi-step process that involves the reaction of 2-methoxyphenylacetone with 4-methylbenzyl chloride to form the intermediate compound 2-methoxy-N-(4-methylbenzyl)phenylacetamide. This intermediate is then reacted with 1-naphthalenemethylamine to produce 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine. The synthesis of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is a complex process that requires specialized equipment and expertise.
科学的研究の応用
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine has been the subject of several scientific studies due to its potential therapeutic properties. One area of research has focused on the use of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine as a potential treatment for depression and anxiety disorders. 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and emotions.
特性
製品名 |
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine |
|---|---|
分子式 |
C22H25NO2 |
分子量 |
335.4 g/mol |
IUPAC名 |
2-methoxy-N-[[2-[(4-methylphenyl)methoxy]naphthalen-1-yl]methyl]ethanamine |
InChI |
InChI=1S/C22H25NO2/c1-17-7-9-18(10-8-17)16-25-22-12-11-19-5-3-4-6-20(19)21(22)15-23-13-14-24-2/h3-12,23H,13-16H2,1-2H3 |
InChIキー |
JLGNQIZTNJOSKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCOC |
正規SMILES |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)

![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)


![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)

![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)